Cas no 1804743-06-3 (3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid)
3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid
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- Inchi: 1S/C9H8F4N2O3/c10-6-1-4(2-7(16)17)15-8(5(6)3-14)18-9(11,12)13/h1H,2-3,14H2,(H,16,17)
- InChI Key: KWDHMXMCZUYAGT-UHFFFAOYSA-N
- SMILES: FC1=CC(CC(=O)O)=NC(=C1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: -1.5
- Topological Polar Surface Area: 85.4
3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096662-1g |
3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid |
1804743-06-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid
3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid
The compound 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804743-06-3) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with multiple substituents, including an aminomethyl group, a fluoro group, and a trifluoromethoxy group. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of the synthesis process but also ensure high purity and consistency in the final product. The ability to synthesize 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid with high precision has opened new avenues for its application in drug discovery and development.
In the pharmaceutical industry, this compound has shown promise as a potential lead molecule for developing novel therapeutic agents. Its structure, particularly the pyridine ring with electron-withdrawing groups like fluoro and trifluoromethoxy substituents, makes it an attractive candidate for targeting specific biological pathways. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential use in anti-inflammatory therapies.
Beyond pharmaceutical applications, 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid has also garnered attention in the agrochemical sector. Research indicates that this compound may serve as an effective herbicide or fungicide due to its ability to disrupt key biochemical processes in target organisms. The trifluoromethoxy group, known for its strong electron-withdrawing properties, plays a crucial role in enhancing the bioactivity of the molecule.
Moreover, the integration of an aminomethyl group into the structure introduces additional functional versatility. This group can act as a site for further chemical modifications, enabling the creation of derivatives with enhanced bioavailability or selectivity. Such modifications are critical in drug design, where subtle structural changes can significantly impact pharmacokinetics and efficacy.
Recent studies have also explored the environmental fate and toxicity of 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid, providing valuable insights into its safety profile. These studies suggest that while the compound exhibits potent biological activity, it is metabolized efficiently in vivo and does not accumulate to toxic levels under normal usage conditions.
In conclusion, 3-(Aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804743-06-3) represents a significant advancement in modern organic chemistry. Its unique structure, combined with cutting-edge synthesis techniques and promising biological activity profiles, positions it as a valuable asset in both pharmaceutical and agrochemical research. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to various industries.
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